molecular formula C8H15NO B1358424 4-Cyclopropylpiperidin-4-OL CAS No. 22108-14-1

4-Cyclopropylpiperidin-4-OL

Cat. No.: B1358424
CAS No.: 22108-14-1
M. Wt: 141.21 g/mol
InChI Key: AHIDHDSSUAYXBC-UHFFFAOYSA-N
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Description

4-Cyclopropylpiperidin-4-ol is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NO/c10-8(7-1-2-7)3-5-9-6-4-8/h7,9-10H,1-6H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a solid substance at room temperature . The compound should be stored in a refrigerator .

Safety and Hazards

The safety information available indicates that 4-Cyclopropylpiperidin-4-ol has the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 , which correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation”, respectively .

Biochemical Analysis

Biochemical Properties

4-Cyclopropylpiperidin-4-OL plays a significant role in biochemical reactions, particularly as a potential antagonist of the chemokine receptor CCR5. This receptor is crucial for the entry of HIV-1 into host cells. The compound interacts with the CCR5 receptor by forming a strong salt-bridge interaction with a basic nitrogen atom, which is a common feature among CCR5 antagonists . Additionally, this compound has been evaluated for its potential to inhibit ligand-induced calcium mobilization, indicating its role in modulating intracellular calcium levels .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the synthesis of proteins and DNA, as well as increase cell membrane permeability . These effects suggest that the compound can modulate cellular functions by altering the integrity of cellular structures and the expression of key genes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the CCR5 receptor, where it acts as an antagonist. This interaction inhibits the binding of HIV-1 to the receptor, thereby preventing the virus from entering host cells . The compound’s mechanism of action also includes the inhibition of ligand-induced calcium mobilization, which is essential for various cellular processes . Additionally, this compound may exert its effects through the modulation of gene expression and enzyme activity, further influencing cellular functions at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, although its efficacy may decrease due to degradation . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged therapeutic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit the CCR5 receptor without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including alterations in liver and kidney function . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the metabolism of lipids and carbohydrates . The compound interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels . Additionally, this compound has been shown to modulate the expression of genes involved in metabolic processes, further impacting cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects . The distribution of this compound within tissues is influenced by factors such as its solubility and affinity for cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These mechanisms ensure that this compound reaches its intended sites of action, where it can interact with biomolecules and modulate cellular processes .

Properties

IUPAC Name

4-cyclopropylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-8(7-1-2-7)3-5-9-6-4-8/h7,9-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIDHDSSUAYXBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(CCNCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22108-14-1
Record name 4-cyclopropylpiperidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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